4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
Description
4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide is a sulfonamide derivative featuring a thiophene-phenyl Schiff base motif. Its Z-configuration at the methylideneamino linkage is critical for its stereochemical and electronic properties. This compound is synthesized via nucleophilic addition reactions involving sulfonyl-substituted benzoic acid hydrazides and aryl isothiocyanates, followed by cyclization to form triazole or thiazole derivatives under basic conditions . Structural validation is achieved through spectroscopic techniques (¹H/¹³C-NMR, IR, MS) and elemental analysis .
Properties
IUPAC Name |
4-methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCHPKUHJRDOT-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with a thiophene-containing aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The compound’s closest structural analogs differ in substituents on the benzenesulfonamide core or the heterocyclic thiophene moiety. Key comparisons include:
Spectral and Reactivity Differences
- IR Spectra: The title compound lacks the νC=O band (~1660–1680 cm⁻¹) seen in precursor hydrazinecarbothioamides, confirming cyclization to the triazole-thione tautomer . This contrasts with NTBS/NFBS, which retain nitro-associated νNO₂ bands (~1500 cm⁻¹) .
- ¹H-NMR : The Z-configuration induces distinct splitting patterns for methylidene protons, differing from E-isomers like NTBS . Propargyl-substituted analogs (e.g., 1l) show characteristic alkyne proton signals at δ 2.5–3.0 ppm .
Key Research Findings
- Synthetic Efficiency : The title compound’s synthesis (yield ~60–71%) aligns with methods for NTBS/NFBS but requires stricter control of tautomeric equilibria during cyclization .
- Thermal Stability : Melting points and decomposition temperatures vary significantly with substituents. For example, propargyl derivatives (int-8) decompose at lower temperatures than phenyl-substituted analogs (1l) .
Biological Activity
4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antimicrobial and antidiabetic activities.
Chemical Structure
The compound's molecular formula is . The structure features a sulfonamide group, which is known for conferring various biological activities. The presence of the thiophene and phenyl groups contributes to its potential pharmacological effects.
Synthesis
The synthesis involves a condensation reaction where 4-methylbenzenesulfonamide reacts with an appropriate aldehyde or ketone derivative under acidic conditions. The reaction typically yields the desired product through refluxing in solvents like ethanol or methanol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. A disc diffusion method was employed to assess antibacterial activity against various strains of bacteria. The results indicated that the compound exhibited significant antibacterial effects, comparable to standard antibiotics.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 12 | 16 |
| Pseudomonas aeruginosa | 14 | 17 |
Antidiabetic Activity
The antidiabetic potential of the compound was evaluated using streptozotocin-induced diabetic models. Preliminary results suggest that it may lower blood glucose levels effectively.
Table 2: Antidiabetic Activity Results
| Treatment Group | Blood Glucose Level (mg/dL) | Control (mg/dL) |
|---|---|---|
| Compound Administered | 120 | 180 |
| Standard Drug | 110 | 180 |
The proposed mechanism for the antimicrobial activity involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For antidiabetic effects, it is hypothesized that the compound enhances insulin sensitivity or stimulates pancreatic insulin secretion.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Kamni et al. (2016) demonstrated that compounds similar to this sulfonamide exhibited broad-spectrum antimicrobial activity, with particular effectiveness against Gram-positive bacteria .
- Antidiabetic Research : Another investigation reported that derivatives of sulfonamides showed significant reductions in glucose levels in diabetic rats, indicating potential for further development as antidiabetic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
